molecular formula C17H19N3O B5567261 (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine

(4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine

Cat. No. B5567261
M. Wt: 281.35 g/mol
InChI Key: KVHGQGXLKHHWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine, also known as EMA-01, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine varies depending on the specific application. In cancer research, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine acts as a PARP inhibitor, preventing the repair of damaged DNA and leading to cell death in cancer cells. In neurology, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine reduces oxidative stress and inflammation in the brain, potentially protecting neurons from damage. In infectious diseases, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine inhibits viral replication by interfering with viral entry into host cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine also vary depending on the specific application. In cancer research, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. In neurology, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been shown to reduce oxidative stress and inflammation in the brain, potentially protecting neurons from damage. In infectious diseases, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been shown to inhibit viral replication, reducing viral load in infected cells.

Advantages and Limitations for Lab Experiments

One advantage of using (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine in lab experiments is its selectivity for specific targets, such as PARP in cancer cells. This allows for more targeted and potentially less toxic therapies. However, one limitation is the lack of long-term safety data, as (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is a relatively new compound.

Future Directions

There are several potential future directions for research on (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine. In cancer research, further studies could investigate the efficacy of (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine in combination with other therapies, as well as its potential use in other types of cancer. In neurology, future studies could investigate the potential of (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, further studies could investigate the potential of (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine as a broad-spectrum antiviral agent.

Synthesis Methods

(4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine can be synthesized through a multi-step process involving the reaction of 4-ethoxyaniline with 2-(chloromethyl)-1-methylbenzimidazole, followed by reduction and deprotection steps. The final product is a white powder with a melting point of 195-197°C.

Scientific Research Applications

(4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been studied for its potential as a therapeutic agent in various fields, including cancer research, neurology, and infectious diseases. In cancer research, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has shown promise as a selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair and is overexpressed in certain types of cancer. In neurology, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been studied for its potential as a neuroprotective agent, as it has been shown to reduce oxidative stress and inflammation in the brain. In infectious diseases, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has shown antiviral activity against the Ebola virus.

properties

IUPAC Name

4-ethoxy-N-[(1-methylbenzimidazol-2-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-3-21-14-10-8-13(9-11-14)18-12-17-19-15-6-4-5-7-16(15)20(17)2/h4-11,18H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHGQGXLKHHWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline

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